molecular formula C16H17NO4S B1347485 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid CAS No. 147959-02-2

1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid

Cat. No. B1347485
M. Wt: 319.4 g/mol
InChI Key: MDJITYWHEVEXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Crystal Structure Analysis

The study on the crystal structures of salts derived from piperidine showcases the significance of non-covalent interactions in structure formation. Specifically, two anhydrous salts prepared with naphthalene-1,5-disulfonic acid, and 4-nitrophthalic acid exhibit complex crystal structures stabilized by classical hydrogen bonds alongside CH2···O, O···Cπ, and CH2···π interactions. These findings underscore the utility of 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid derivatives in studying supramolecular synthons and their roles in crystalline architectures (Jin et al., 2015).

Anticancer Potential

A research initiative aimed at synthesizing new propanamide derivatives that incorporate 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid and evaluating their efficacy as anticancer agents has yielded promising results. Certain derivatives demonstrate significant anticancer activity, highlighting the potential of these compounds in cancer treatment research (Rehman et al., 2018).

Nanomagnetic Catalysis

The functionalization of Fe3O4 nanoparticles with Piperidine-4-carboxylic acid (PPCA) leads to the development of Fe3O4-PPCA, a novel nanomagnetic reusable catalyst. This catalyst has demonstrated efficiency in synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing its potential in facilitating green chemistry applications (Ghorbani‐Choghamarani & Azadi, 2015).

Enzyme Inhibition Studies

The synthesis and evaluation of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives reveal significant enzyme inhibition activities. These compounds, based on 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid, exhibit potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their relevance in the development of treatments for neurodegenerative diseases (Khalid, Rehman, & Abbasi, 2014).

properties

IUPAC Name

1-naphthalen-2-ylsulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-16(19)13-7-9-17(10-8-13)22(20,21)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13H,7-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJITYWHEVEXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid

CAS RN

147959-02-2
Record name 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

26.0 g (0.2 mol) of piperidine-4-carboxylic acid were dissolved in 250 ml of pyridine and the solution was treated with 47.6 g (0.2 mol) of 2-naphthylsulfonyl chloride in portions at room temperature. The whole was stirred at room temperature for about 5 h. The reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate and 2 M hydrochloric acid. The organic phase was dried and concentrated under reduced pressure. 48.5 g (75%) of the product were obtained.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
47.6 g
Type
reactant
Reaction Step Two
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.